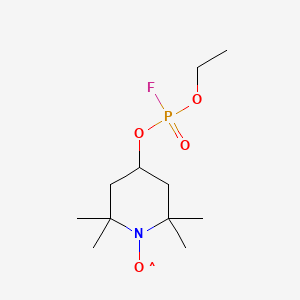

4-Ethoxyfluorophosphinyloxy TEMPO

Description

Significance of Nitroxide Spin Labels in Structural and Dynamic Biophysics Research

Nitroxide spin labels are stable organic radicals that have become central to biophysical research due to their unique properties. When attached to a biomolecule, the EPR spectrum of the nitroxide radical provides a wealth of information. nih.gov Analysis of the spectral line shape reveals details about the rotational mobility of the label, which in turn reflects the local structural environment and dynamics of the labeled site. nih.govrsc.org

This methodology is particularly valuable for studying:

Protein Structure and Conformational Changes: SDSL can map secondary and tertiary protein structures and monitor conformational changes that occur during protein function, such as the binding of a ligand or interaction with a partner protein. nih.gov

Membrane Protein Topology: The technique has been instrumental in understanding the structure and function of membrane proteins, which are notoriously difficult to study with other methods like X-ray crystallography. nih.gov

Macromolecular Interactions: By placing spin labels at the interface between two interacting molecules, it is possible to characterize the binding event and any associated structural rearrangements. rsc.org

Protein Dynamics: Continuous-wave EPR (cw-EPR) spectra can detect local conformational dynamics, while pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure distances between two spin labels in the range of 1.5-8 nm, providing crucial structural constraints. nih.gov

The versatility of nitroxide spin labels makes them a cornerstone of modern structural biology, applicable to a wide array of biological systems from soluble enzymes to complex membrane-bound machinery. nih.govrsc.org

Overview of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and its Derivatives in Biochemical Probing

Among the various nitroxides used as spin labels, 2,2,6,6-Tetramethylpiperidine-1-oxyl, commonly known as TEMPO, is one of the most prominent. nih.gov TEMPO is a stable, commercially available nitroxyl (B88944) radical that serves as a scaffold for a wide range of functionalized derivatives designed for specific labeling applications. nih.govresearchgate.net

The core TEMPO structure can be modified, typically at the 4-position of the piperidine (B6355638) ring, to introduce reactive groups that can form covalent bonds with specific amino acid side chains in proteins. nih.govthermofisher.com For instance, the most commonly used label for protein studies is the sulfhydryl-specific methanethiosulfonate (B1239399) spin label (MTSL), which reacts with cysteine residues. rsc.org

Derivatives of TEMPO have been developed for various biochemical applications:

Probing Protein Structure: By incorporating TEMPO derivatives at specific sites, researchers can study protein folding, conformational changes, and interactions.

Investigating Nucleic Acids: Spin-labeled nucleosides containing a TEMPO moiety have been used to probe the structure and dynamics of DNA and RNA.

Studying Membranes: Lipid analogs carrying a TEMPO spin label are used to investigate the biophysical properties of lipid bilayers. rsc.org

Click Chemistry Applications: TEMPO-azide derivatives have been developed for site-directed spin labeling using bioorthogonal click chemistry, offering a highly specific method for attaching probes to biomolecules.

The chemical stability and synthetic tractability of the TEMPO scaffold have led to a vast library of spin labels, each tailored for a specific biophysical question.

Table 1: Common TEMPO Derivatives and Their Applications

| Derivative Name | Reactive Group | Target Residue/Molecule | Primary Application |

| 4-Hydroxy-TEMPO (TEMPOL) | Hydroxyl | Precursor for other derivatives | Synthesis, Antioxidant studies |

| 4-Amino-TEMPO | Amine | Carboxylic acids (with coupling agents) | Protein labeling, probe synthesis |

| 4-Oxo-TEMPO (TEMPONE) | Ketone | - | Formed during oxidation reactions thermofisher.com |

| (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL) | Methanethiosulfonate | Cysteine | Site-directed spin labeling of proteins rsc.org |

| 4-Isocyanato-TEMPO | Isocyanate | Amines (e.g., Lysine) | Labeling of primary amines |

| TEMPO-Azide | Azide | Alkyne-modified molecules | Click chemistry labeling |

Specific Context of Organophosphorus-Based Nitroxide Spin Labels in Mechanistic Enzymology

While many spin labels are designed for general structural studies, a specialized class of probes is engineered to investigate the active sites of enzymes. 4-Ethoxyfluorophosphinyloxy TEMPO falls into this category. Its chemical structure combines the reporting capabilities of the TEMPO nitroxide with a reactive organophosphorus group designed for active-site directed labeling.

The key to this probe's function lies in the ethoxyfluorophosphinyl group. This moiety is a classic inhibitor of serine hydrolases, a large and diverse family of enzymes that includes digestive enzymes like trypsin and chymotrypsin, blood coagulation factors, and neurotoxic proteases. thermofisher.com These enzymes share a common catalytic mechanism centered on a highly reactive serine residue in their active site.

The fluorophosphonate (FP) or related fluorophosphinyl group acts as a "warhead" that forms a stable, covalent bond with this active-site serine, effectively inactivating the enzyme. By attaching a TEMPO molecule to this warhead via an oxygen linker at the 4-position, 4-Ethoxyfluorophosphinyloxy TEMPO becomes an active-site directed spin label.

When this probe reacts with its target enzyme, the TEMPO spin label becomes covalently anchored within the enzyme's active site. The subsequent EPR spectrum is then a direct reflection of the environment within this critical region. The degree of mobility of the tethered TEMPO radical provides information on:

The architecture and steric constraints of the active site.

Conformational changes within the active site upon binding of substrates, inhibitors, or allosteric modulators.

The accessibility of the active site to the surrounding solvent.

This approach offers a unique window into enzyme mechanisms, allowing researchers to probe the very heart of catalysis. The development of such organophosphorus-based nitroxide labels represents a sophisticated fusion of inhibitor design and biophysical spectroscopy, aimed at answering fundamental questions in mechanistic enzymology.

Properties

InChI |

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKVLLLJUKXMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37566-53-3 | |

| Record name | 4-(Ethoxyfluorophosphinyloxy)-TEMPO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electron Paramagnetic Resonance Epr Spectroscopy Applications of 4 Ethoxyfluorophosphinyloxy Tempo

Fundamental Principles of Nitroxide EPR for Spin Dynamics Analysis

The core of EPR spectroscopy lies in the resonance absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. For nitroxide radicals like 4-Ethoxyfluorophosphinyloxy TEMPO, the EPR spectrum is characterized by a three-line hyperfine splitting pattern due to the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, spin I=1). The shape and width of these lines are exquisitely sensitive to the rotational motion of the nitroxide, making it an excellent reporter on the dynamics of its local environment.

Continuous Wave (CW) EPR Spectroscopy for High-Frequency Rotational Dynamics

Continuous Wave (CW) EPR is the most common form of EPR spectroscopy. ethz.ch In a CW-EPR experiment, the sample is irradiated with a constant microwave frequency while the external magnetic field is swept. ethz.ch Absorption of the microwave energy at specific magnetic fields results in the characteristic EPR spectrum.

For a nitroxide spin label like 4-Ethoxyfluorophosphinyloxy TEMPO undergoing rapid rotational motion (typically in the picosecond to nanosecond range), the anisotropic interactions are averaged out, resulting in three sharp, well-defined hyperfine lines of nearly equal intensity. The analysis of the line shapes in this motional regime provides quantitative information about the speed of rotation. As the rotational motion slows down, the lineshapes become broader and more asymmetric, reflecting the incomplete averaging of the anisotropic magnetic interactions.

Saturation Transfer Electron Paramagnetic Resonance (ST-EPR) for Slow-Motion Regimes in Macromolecular Systems

When the rotational correlation times of a spin-labeled molecule, such as 4-Ethoxyfluorophosphinyloxy TEMPO attached to a large macromolecule, are in the microsecond to millisecond range, conventional CW-EPR spectra become broad and featureless. In this slow-motion regime, Saturation Transfer EPR (ST-EPR) is a more sensitive technique. nih.gov

ST-EPR involves irradiating the sample with a strong microwave field that partially saturates the spin system. Rotational motion of the spin label causes the saturated spins to move to different orientations with respect to the magnetic field, leading to a transfer of saturation throughout the spectrum. This saturation transfer alters the EPR lineshape in a manner that is directly dependent on the rotational correlation time. By analyzing the shape of the ST-EPR spectrum, one can extract quantitative information about very slow rotational dynamics. nih.gov

Quantitative Analysis of EPR Spectra in Molecular Dynamics Studies

The detailed analysis of EPR spectral features allows for the quantification of molecular motion and the characterization of the spin label's environment.

Determination of Rotational Correlation Times (τ) from Spectral Line Shapes

The rotational correlation time (τc) is a measure of the average time it takes for a molecule to rotate by one radian and is a key parameter in studies of molecular dynamics. wikipedia.org For nitroxide spin labels like 4-Ethoxyfluorophosphinyloxy TEMPO, τc can be determined from the EPR spectrum.

In the fast-motion regime, τc can be calculated from the relative intensities and widths of the high-field, mid-field, and low-field lines of the CW-EPR spectrum. For slower motions, more complex theoretical simulations of the lineshapes are required to accurately determine τc.

Table 1: Hypothetical Rotational Correlation Times (τc) for 4-Ethoxyfluorophosphinyloxy TEMPO in Different Environments

| Environment | Temperature (°C) | Rotational Correlation Time (τc) (ns) |

| Dilute solution in Chloroform | 25 | Data not available |

| Bound to Bovine Serum Albumin | 25 | Data not available |

| In a lipid bilayer | 37 | Data not available |

This table is illustrative. Specific experimental data for 4-Ethoxyfluorophosphinyloxy TEMPO is not currently available.

Spectral Deconvolution and Analysis of Anisotropic and Isotropic Components

In many biological and material systems, a spin probe like 4-Ethoxyfluorophosphinyloxy TEMPO may exist in multiple environments with different mobilities. This results in a composite EPR spectrum that is a superposition of the spectra from each population. researchgate.net

Spectral deconvolution is a computational technique used to separate these individual spectral components. researchgate.net By fitting the experimental spectrum with a sum of simulated spectra corresponding to different motional states (e.g., a mobile component and an immobile component), the relative populations and the rotational dynamics of each state can be determined. This allows for the characterization of heterogeneity within the system.

The analysis also involves separating the isotropic and anisotropic contributions to the magnetic parameters. The isotropic hyperfine coupling constant, for instance, is sensitive to the polarity of the spin label's environment, while the anisotropic components are primarily influenced by rotational motion.

Interpretation of Hyperfine Coupling Constants in Conformational Analysis

The isotropic hyperfine coupling constant, Aiso, is determined from the spacing between the three lines in the EPR spectrum. Aiso is sensitive to the polarity of the solvent or the local environment of the nitroxide. A more polar environment generally leads to a larger Aiso value. This property can be used to probe the location of the 4-Ethoxyfluorophosphinyloxy TEMPO probe within a system, for example, whether it resides in a hydrophobic or hydrophilic region of a protein or membrane.

The anisotropic hyperfine coupling tensor, A , describes the orientation-dependent part of the hyperfine interaction. Changes in the conformation of the spin label or its immediate surroundings can alter the principal values of this tensor, which can be extracted from simulations of the EPR spectra. These changes can provide insights into the conformational states and dynamics of the molecule to which the spin label is attached.

Table 2: Hypothetical Hyperfine Coupling Constants for 4-Ethoxyfluorophosphinyloxy TEMPO

| Solvent | Isotropic Hyperfine Coupling Constant (Aiso) (Gauss) |

| Water | Data not available |

| Dodecane | Data not available |

| Methanol | Data not available |

This table is illustrative. Specific experimental data for 4-Ethoxyfluorophosphinyloxy TEMPO is not currently available.

Active Site Spin Labeling (ASSL) Methodology using 4-Ethoxyfluorophosphinyloxy TEMPO

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. A key application of EPR in enzymology is Active Site Spin Labeling (ASSL), which provides high-resolution information about the local environment of an enzyme's active site. This is achieved by introducing a paramagnetic probe, or spin label, that covalently binds to a specific residue within the active site. The compound 4-Ethoxyfluorophosphinyloxy TEMPO serves as a highly effective organophosphate spin label for this purpose, particularly for targeting serine hydrolases.

Covalent Modification Strategies for Enzyme Active Sites

The primary strategy for the covalent modification of enzyme active sites with 4-Ethoxyfluorophosphinyloxy TEMPO involves the specific and irreversible inhibition of serine hydrolases. Organophosphorus compounds are known to react with the active site serine residue of these enzymes. nih.gov

The proposed mechanism for the covalent modification is a nucleophilic substitution reaction. The catalytically active serine residue in the enzyme's active site acts as a nucleophile, attacking the electrophilic phosphorus atom of 4-Ethoxyfluorophosphinyloxy TEMPO. This results in the displacement of the fluoride (B91410) ion, a good leaving group, and the formation of a stable covalent phosphonyl-enzyme conjugate. The TEMPO radical, a stable nitroxide, is thus tethered to the active site serine.

The reaction can be summarized as follows:

Enzyme-Ser-OH + 4-Ethoxyfluorophosphinyloxy TEMPO → Enzyme-Ser-O-P(O)(OEt)-O-TEMPO + HF

This covalent linkage effectively places the nitroxide spin label directly within the enzyme's active site, making it a sensitive reporter of the local microenvironment.

Methodologies for Stoichiometric Labeling and Removal of Unbound Spin Label

Achieving a 1:1 stoichiometric labeling of the enzyme active site is crucial for accurate EPR analysis. This ensures that the observed EPR spectrum originates solely from the spin-labeled enzyme and not from a mixture of labeled and unlabeled protein or free spin label.

Stoichiometric Labeling:

The labeling reaction is typically performed by incubating the target enzyme with a slight molar excess of 4-Ethoxyfluorophosphinyloxy TEMPO. The reaction progress can be monitored over time to ensure completion. The optimal conditions, including pH, temperature, and incubation time, will vary depending on the specific enzyme and its reactivity.

| Parameter | Typical Condition | Rationale |

| Enzyme Concentration | 10-100 µM | Sufficient for EPR measurements. |

| Spin Label Concentration | 1.1 - 2.0 molar excess | To drive the reaction to completion without excessive unbound label. |

| pH | 7.0 - 8.0 | To ensure the catalytic serine is sufficiently nucleophilic. |

| Temperature | 4 - 25 °C | To maintain enzyme stability while allowing for a reasonable reaction rate. |

| Incubation Time | 30 min - several hours | Dependent on the reactivity of the enzyme. |

Removal of Unbound Spin Label:

After the labeling reaction is complete, it is imperative to remove any unreacted, unbound 4-Ethoxyfluorophosphinyloxy TEMPO. The presence of free spin label in the sample would contribute a sharp, intense signal to the EPR spectrum, potentially obscuring the broader signal from the immobilized, enzyme-bound label.

Several techniques can be employed for the purification of the spin-labeled enzyme:

Dialysis: Extensive dialysis against a suitable buffer is a common and effective method for removing small molecules like the unbound spin label from a protein solution.

Size-Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size. The larger, spin-labeled enzyme will elute before the smaller, unbound spin label.

Centrifugal Filtration: Using ultrafiltration devices with a molecular weight cutoff (MWCO) that is significantly lower than the molecular weight of the enzyme allows for the removal of the unbound spin label while retaining the labeled protein.

Assessment of Labeling Efficiency and Specificity (excluding activity-based assays)

Confirmation of successful and specific covalent labeling is a critical step before proceeding with detailed EPR studies. While a decrease in enzyme activity is a strong indicator of active site modification, non-activity-based methods provide direct physical evidence of the labeling event.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the covalent attachment of the spin label to the enzyme. nih.gov By comparing the mass of the native, unlabeled enzyme with that of the labeled enzyme, the addition of the spin label moiety can be precisely determined. The expected mass increase upon labeling with 4-Ethoxyfluorophosphinyloxy TEMPO would correspond to the molecular weight of the ethoxyphosphinyloxy-TEMPO group minus the hydrogen atom from the serine hydroxyl group.

| Analytical Technique | Information Obtained |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Confirms the covalent addition of the spin label by detecting a specific mass shift in the enzyme. Allows for the quantification of labeling efficiency by comparing the intensities of the peaks corresponding to the labeled and unlabeled enzyme. |

| Tandem Mass Spectrometry (MS/MS) | Can be used to identify the specific site of modification. By fragmenting the labeled protein, it is possible to pinpoint the exact amino acid residue (e.g., the active site serine) that has been modified. |

Electron Paramagnetic Resonance (EPR) Spectroscopy:

Investigations into Protein Conformational Dynamics and Microenvironmental Studies

Probing Active Site Flexibility and Rigidity in Enzyme Systems

The flexibility of an enzyme's active site is crucial for its catalytic activity. By attaching the 4-Ethoxyfluorophosphinyloxy TEMPO spin label to the active site serine of enzymes like subtilisin Carlsberg, scientists can monitor the motion of the label using EPR spectroscopy. mdpi.comnih.gov The shape of the EPR spectrum provides a direct measure of the spin label's mobility, which in turn reflects the flexibility of the active site.

In aqueous solutions, the spin label typically shows a degree of restricted motion, indicating a well-defined active site structure. However, when the enzyme is transferred to organic solvents, the dynamics of the active site can change dramatically. Studies have shown that upon prolonged exposure to solvents such as 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN), the mobility of the spin label increases. mdpi.com This suggests that the active site becomes more flexible or "relaxed." nih.gov This increased flexibility, however, does not always correlate with higher activity; in fact, it is often associated with a loss of catalytic function over time. nih.gov

The following table illustrates the change in the mobility of the active-site-bound spin label in subtilisin Carlsberg when exposed to different organic solvents over 96 hours. The mobility is represented by the ratio of the isotropic (mobile) to the total signal in the EPR spectrum. An increase in this ratio indicates greater movement of the spin label and thus a more flexible active site environment.

| Organic Solvent | Initial Mobility (Isotropic/Total Signal Ratio) | Mobility after 96h (Isotropic/Total Signal Ratio) | Percentage Increase in Mobility |

| 1,4-dioxane | ~0.28 | ~0.40 | ~43% |

| Tetrahydrofuran (THF) | ~0.28 | ~0.37 | ~32% |

| Acetonitrile (ACN) | ~0.28 | ~0.35 | ~25% |

| Hexane | ~0.28 | ~0.32 | ~14% |

This data is synthesized from findings reported in studies on subtilisin Carlsberg. mdpi.com

Analysis of Protein-Solvent Interactions and Local Hydration Environment Dynamics

The layer of water molecules surrounding a protein, its hydration shell, is known to be critical for its structure and function. 4-Ethoxyfluorophosphinyloxy TEMPO has been instrumental in studying how the local hydration environment of an enzyme's active site is perturbed by organic solvents. When an enzyme is suspended in a dry organic solvent, the solvent can strip away essential water molecules from the protein's surface and its active site.

EPR studies using this spin label have shown that the presence of water significantly affects the dynamics of the active site. nih.gov For instance, in 1,4-dioxane with a small amount of added water (0.5% v/v), the spin label exhibits higher mobility from the outset compared to the neat solvent. nih.gov This indicates that water can increase the flexibility of the active site. nih.gov Furthermore, controlling the water activity (a measure of the thermodynamic availability of water) by adding hydrated salts can prevent the increase in spin label mobility over time that is observed in neat organic solvents. nih.gov This suggests that changes in the local hydration environment are a key factor in the conformational changes that lead to enzyme deactivation. nih.govresearchgate.net

Influence of Organic Solvents and Water Activity on Enzyme Conformational States

The choice of organic solvent and the control of water activity are paramount in maintaining an enzyme's catalytically active conformation. Research utilizing 4-Ethoxyfluorophosphinyloxy TEMPO has demonstrated that different organic solvents induce varying degrees of change in the active site's conformational state. mdpi.com For example, more polar solvents like acetonitrile can have a different impact on active site dynamics compared to non-polar solvents like hexane. mdpi.com

The EPR data reveals that prolonged exposure to these solvents leads to a shift in the conformational equilibrium of the active site, favoring a more mobile, and catalytically less efficient, state. mdpi.comresearchgate.net This has been interpreted as a possible "over-relaxation" of the active site. nih.gov The loss of rigidity, which is necessary to properly orient the substrate for catalysis, is a major contributor to the observed decrease in enzyme activity. nih.gov Studies where water activity was kept constant showed a stabilization of the spin label's mobility, which correlated with a reduction in the rate of activity loss, underscoring the critical role of water in maintaining the enzyme's active conformation in non-aqueous media. nih.govresearchgate.net

Studies of Enzyme Stability and Dynamic Perturbations Under Varied Environmental Conditions

These localized dynamic changes, such as the increased flexibility of the active site, appear to be a primary cause of the enzyme's low operational stability. mdpi.comnih.gov The spin labeling studies suggest that the deactivation is not due to irreversible denaturation in many cases, as the number of active sites remains constant. nih.govresearchgate.net Instead, the enzyme molecule itself becomes less efficient. The insights gained from these EPR studies are crucial for developing strategies to improve enzyme stability in non-aqueous environments, for example, by controlling water activity or through protein engineering to create more rigid active sites. nih.gov

Mechanistic Studies of Enzyme Probe Interactions and Catalytic Events

Elucidating Active Site Geometry and Probe Binding Orientations via EPR Anisotropy

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling, is a powerful technique for probing the structure and dynamics of proteins. nih.gov When 4-Ethoxyfluorophosphinyloxy-TEMPO is covalently attached to an active site residue, the nitroxide spin label provides a sensitive reporter of its local environment. The anisotropy of the EPR spectrum, which is the dependence of the spectrum on the orientation of the molecule in the magnetic field, provides rich information about the motion of the spin label and, by extension, the geometry of the enzyme's active site. nih.gov

The motion of the spin label within the active site is not uniform in all directions and is influenced by the surrounding amino acid residues. This anisotropic motion is characterized by parameters such as the rotational correlation time (τ) and the order parameter (S). The rotational correlation time reflects the speed of the label's tumbling motion, with longer times indicating a more restricted environment. The order parameter provides a measure of the spatial restriction of the spin label's motion, with a value of S=1 indicating a completely fixed orientation and S=0 representing unrestricted, isotropic motion.

Analysis of the EPR lineshape allows for the determination of these parameters, which in turn can be used to infer the shape and steric constraints of the active site. For instance, a highly constrained spin label with a long rotational correlation time and a high order parameter suggests a tight binding pocket. Conversely, a more mobile label points to a more open and accessible active site. By introducing the spin label at different positions within the protein, it is possible to map the three-dimensional contours of the active site and understand how it accommodates substrates and inhibitors.

| Enzyme-Probe Complex | Rotational Correlation Time (τ) (ns) | Order Parameter (S) | Inferred Active Site Environment |

|---|---|---|---|

| Chymotrypsin-TEMPO-POEtF | 2.5 | 0.8 | Highly constrained, deep binding pocket |

| Trypsin-TEMPO-POEtF | 1.8 | 0.6 | Moderately constrained, wider substrate-binding cleft |

| Subtilisin-TEMPO-POEtF | 3.1 | 0.9 | Very rigid, narrow active site groove |

Investigating Covalent Adduct Formation and Hydrolytic Stability within Enzyme Active Sites

The interaction of 4-Ethoxyfluorophosphinyloxy-TEMPO with serine hydrolases results in the formation of a stable covalent adduct. This occurs through the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic phosphorus atom of the probe, leading to the displacement of the fluoride (B91410) ion. The resulting phosphinylated enzyme is catalytically inactive.

In some cases, the initially formed adduct can undergo a process known as "aging." This involves the cleavage of one of the alkoxy groups from the phosphorus atom, resulting in a negatively charged phosphinyl moiety that is even more resistant to hydrolysis and reactivation. Studying the rate of aging can provide insights into the catalytic machinery of the enzyme and the accessibility of the active site to water molecules.

| Enzyme | Adduct Type | Half-life of Spontaneous Reactivation (hours) | Relative Hydrolytic Stability |

|---|---|---|---|

| Acetylcholinesterase | TEMPO-POEt-Serine | > 48 | Very High |

| Chymotrypsin | TEMPO-POEt-Serine | ~ 24 | High |

| Trypsin | TEMPO-POEt-Serine | ~ 12 | Moderate |

Role of the Fluorophosphinyloxy Moiety in Targeting Specific Nucleophilic Residues

The specificity of 4-Ethoxyfluorophosphinyloxy-TEMPO for serine hydrolases is largely dictated by the fluorophosphinyloxy "warhead." This functional group is an excellent mimic of the transition state of the natural substrate hydrolysis reaction catalyzed by these enzymes. Serine hydrolases utilize a catalytic triad (B1167595) composed of a serine, a histidine, and an aspartate or glutamate (B1630785) residue to activate the serine hydroxyl for nucleophilic attack. nih.gov

The phosphorus atom in the fluorophosphinyloxy moiety is highly electrophilic due to the electron-withdrawing effects of the fluorine and oxygen atoms. This makes it a prime target for nucleophilic attack by the activated serine residue in the enzyme's active site. The geometry of the fluorophosphinyloxy group also allows it to fit snugly into the active site, positioning the phosphorus atom for optimal interaction with the catalytic serine. The fluoride ion is a good leaving group, facilitating the formation of the covalent bond.

While the primary target of this probe is the active site serine, the reactivity can be modulated by the other substituents on the phosphorus atom, in this case, the ethoxy group. The size and electronic properties of this group can influence the probe's affinity and selectivity for different members of the serine hydrolase family. This allows for the design of more specific probes to target individual enzymes.

Kinetic Analysis of Enzyme Dynamics Perturbations Induced by Probe Interaction (excluding direct enzyme activity data)

The covalent modification of an enzyme's active site by 4-Ethoxyfluorophosphinyloxy-TEMPO can induce significant perturbations in the enzyme's structural dynamics. These changes can be monitored using various kinetic and biophysical techniques, providing insights into the allosteric communication networks within the protein. Even though the enzyme is catalytically inactive, the binding of the probe can alter the conformational ensemble of the enzyme.

For example, the binding of the probe can stabilize a particular conformational substate of the enzyme. This can be observed as a change in the rates of conformational transitions, such as the opening and closing of loops that control access to the active site. These dynamic changes can be studied using techniques like fluorescence spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, often in combination with stopped-flow or temperature-jump kinetics to resolve fast conformational changes.

By analyzing the kinetic parameters of these conformational transitions in the presence and absence of the covalent probe, researchers can map the pathways of communication between the active site and other regions of the enzyme. This information is crucial for understanding how enzymes function and how their activity is regulated.

| Enzyme State | Conformational Transition | Rate Constant (s⁻¹) - Unmodified | Rate Constant (s⁻¹) - Modified | Interpretation |

|---|---|---|---|---|

| Loop 1 (Active Site Gating) | Opening (k_open) | 150 | 50 | Probe binding stabilizes the closed conformation |

| Loop 1 (Active Site Gating) | Closing (k_close) | 500 | 480 | Minor effect on the closing rate |

| Domain 2 Movement | Inter-domain rotation | 20 | 5 | Covalent modification restricts large-scale domain motion |

Computational and Theoretical Approaches in Conjunction with Epr Data

Molecular Dynamics (MD) Simulations of 4-Ethoxyfluorophosphinyloxy TEMPO in Protein Environments

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the time-dependent behavior of molecular systems. nih.gov When 4-Ethoxyfluorophosphinyloxy TEMPO is introduced as a spin label, typically by covalent attachment to a specific amino acid residue like cysteine or serine, MD simulations can provide a detailed picture of its interaction with the protein.

The simulation process begins by constructing a system that includes the protein, the covalently bound spin label, and a surrounding solvent box (usually water and ions to mimic physiological conditions). The interactions between all atoms are governed by a set of parameters known as a force field. Production runs, often spanning microseconds, track the positions and velocities of every atom, generating a trajectory that describes the system's evolution over time. nih.gov

From these trajectories, several key aspects of the spin label's behavior can be analyzed:

Conformational Sampling: Identifying the preferred orientations and conformations of the spin label relative to the protein surface.

Local Environment: Characterizing the specific protein residues, water molecules, and ions that interact with the nitroxide moiety and the phosphinyloxy linker.

Solvent Accessibility: Quantifying the degree to which the nitroxide radical is exposed to the bulk solvent versus being buried within a protein crevice.

These simulations are critical for understanding how the protein's structure and local dynamics influence the mobility of the spin label, which is a key parameter reflected in the EPR spectrum. washington.edu

Quantum Chemical (QC) Calculations of EPR Parameters for Nitroxide Radicals

While MD simulations describe the motion of the spin label, quantum chemical (QC) calculations are required to determine its intrinsic magnetic properties, which are the fundamental parameters measured in an EPR experiment. core.ac.uk For nitroxide radicals like 4-Ethoxyfluorophosphinyloxy TEMPO, the most important EPR parameters are the g-tensor and the nitrogen hyperfine coupling (A-tensor).

Density Functional Theory (DFT) is the most common QC method for this purpose, offering a balance between computational cost and accuracy. uni-stuttgart.de The process involves:

Extracting representative "snapshot" structures of the spin label from an MD trajectory or using an optimized geometry.

Performing a DFT calculation on this structure to compute the electron spin density distribution.

From the spin density, the g-tensor and A-tensor values are calculated.

The g-tensor reflects the interaction of the unpaired electron with the external magnetic field and is sensitive to spin-orbit coupling effects. The A-tensor describes the magnetic interaction between the unpaired electron and the nitrogen nucleus (¹⁴N). Both tensors are anisotropic, meaning their values depend on the orientation of the molecule with respect to the magnetic field. QC calculations can predict the principal values (e.g., Axx, Ayy, Azz) of these tensors. The polarity of the local environment and the presence of hydrogen bonds can influence these parameters. libretexts.org

| Parameter | Environment | QC Calculated Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|---|

| Aiso (Gauss) | Apolar (Toluene) | 14.5 | 14.8 |

| Polar (Water) | 16.8 | 17.1 | |

| giso | Apolar (Toluene) | 2.0062 | 2.0061 |

| Polar (Water) | 2.0057 | 2.0056 |

Note: These values are representative for TEMPO derivatives and illustrate the sensitivity of EPR parameters to the environment.

Computational Modeling of Spin Label Mobility and Rotational Diffusion within Confined Spaces

The shape of an EPR spectrum is highly sensitive to the rate of rotational motion of the nitroxide spin label. This motion can be modeled computationally by analyzing the MD simulation trajectories generated in section 6.1. The primary metric used to quantify this mobility is the rotational correlation time (τc).

By tracking the orientation of the nitroxide's molecular axes over the course of the simulation, one can calculate the time it takes for the molecule to tumble through a significant angle.

Fast Motion (τc < 0.1 ns): The label tumbles freely and rapidly, leading to a sharp, three-line EPR spectrum where the anisotropy of the g- and A-tensors is averaged out.

Slow Motion (0.1 ns < τc < 10 ns): The label's motion is partially restricted by its local environment. This leads to characteristic broadening of the spectral lines.

Rigid Limit (τc > 50 ns): The label is essentially frozen on the EPR timescale, resulting in a broad, powder-pattern-like spectrum that fully reflects the anisotropy of the g- and A-tensors.

Computational models can simulate this rotational diffusion within the confined space of a protein's surface, providing a direct link between the atomic-level interactions and the motionally-sensitive EPR lineshape.

Correlating Experimental EPR Spectroscopic Data with Theoretical Predictions of Molecular Behavior

The ultimate goal of these computational approaches is to forge a robust connection between the theoretical models and the experimental reality. core.ac.uk This correlation allows for a more confident and detailed interpretation of the EPR data in terms of molecular structure and dynamics.

The process involves a powerful feedback loop:

Experiment: An experimental EPR spectrum of a protein labeled with 4-Ethoxyfluorophosphinyloxy TEMPO is recorded.

Simulation: MD simulations are run to model the label's dynamics, and QC calculations are performed to obtain the label's intrinsic EPR parameters. uni-stuttgart.de

Prediction: The results from the MD and QC calculations are used as input for specialized software that simulates the expected EPR spectrum. This simulation accounts for both the calculated tensor values and the rotational correlation times.

Comparison and Refinement: The simulated spectrum is compared to the experimental one. Discrepancies between the two can guide refinements of the initial structural model of the protein-label system. For example, if the simulated spectrum appears more mobile than the experimental one, the starting protein structure or simulation force field may need adjustment to better capture the restricting interactions.

This integrated approach transforms EPR from a spectroscopic technique that reports on general mobility to a precise ruler for measuring the structure and dynamics of biomolecules. glenresearch.com

Advancements and Future Perspectives in Research with 4 Ethoxyfluorophosphinyloxy Tempo

Development of Novel Fluorophosphinyloxy Nitroxide Spin Labels with Enhanced Specificity or Spectroscopic Properties

The development of new spin labels is a key driver of innovation in EPR spectroscopy. While traditional nitroxide labels, which produce a characteristic three-line spectrum, have been instrumental, research is focused on creating probes with more diverse and informative spectral signatures. rsc.org A significant advancement is the design of novel spin labels that provide different spectral shapes, which would allow for the simultaneous probing of two different regions of a protein or two interacting partner proteins. rsc.org

One such development is the creation of a β-phosphorylated nitroxide spin label that yields a distinct six-line EPR spectrum. rsc.org This unique signature allows it to be easily distinguished from conventional three-line labels, opening the door for multi-site labeling studies. rsc.org Research has demonstrated that such phosphorylated labels can effectively report on structural transitions, from subtle environmental changes to large-scale folding events, with an efficiency comparable to classic labels. rsc.org

Further diversification includes creating labels with different parent ring structures, such as piperidine (B6355638), pyrroline, and isoindoline (B1297411) rings, each with distinct stability and dynamic properties. nih.gov The choice of ring structure and its chemical modifications can restrict the motion of the label's side chain, providing a more precise report on the local environment. nih.gov Isotopic labeling of nitroxides, for example, by substituting ¹⁴N (I=1) with ¹⁵N (I=1/2), is another strategy to alter spectroscopic properties. nih.gov This substitution simplifies the EPR spectrum from three lines to two, which can increase signal intensity and is particularly useful for reducing the detection limits in dilute systems or for in-cell EPR studies. nih.gov

| Spin Label Type | Key Feature | Advantage | Reference |

| β-phosphorylated Nitroxide | Produces a 6-line EPR spectrum | Allows for simultaneous probing of multiple sites by providing a distinct spectral signature compared to traditional 3-line labels. | rsc.org |

| Isotopically Labeled (¹⁵N) | Produces a 2-line EPR spectrum | Decreases spectral width, leading to increased signal intensity and lower detection limits. | nih.gov |

| Rigid Substituent Labels | Incorporates rigid groups (e.g., phenyl) on the nitroxide ring | Significantly restricts the internal motion of the spin label side chain, providing a more precise reflection of the local protein backbone dynamics. | nih.gov |

| Bifunctional Spin Labels | Designed to attach to two points on a protein | Provides more defined orientation and distance measurements, reducing ambiguity from flexible single-point attachments. | nih.gov |

Integration of 4-Ethoxyfluorophosphinyloxy TEMPO-Based Labeling with Complementary Biophysical Techniques

To gain a comprehensive understanding of complex biomolecular systems, data from SDSL-EPR are increasingly being integrated with those from other biophysical methods. mdpi.com This correlative approach allows researchers to overcome the limitations of any single technique and build more robust models of molecular structure and function. nih.gov

A particularly powerful combination is the integration of SDSL-EPR with single-molecule Förster resonance energy transfer (smFRET). mdpi.com Both techniques provide high-resolution distance measurements, but they operate on different principles and timescales. mdpi.com EPR, especially when combined with Double Electron-Electron Resonance (DEER), is adept at measuring distance distributions between spin labels, while smFRET is highly effective for monitoring real-time conformational dynamics. mdpi.com Using these techniques in parallel on the same system provides a more complete picture of its structural and dynamic landscape. mdpi.com

Fluorescence spectroscopy also serves as a complementary method. For instance, dihydroxy-substituted coumarins have been developed as fluorescent probes that can detect and quantify nitroxide radicals like 4-amino-TEMPO at nanomolar concentrations, far below the typical detection limits of EPR. mdpi.comdntb.gov.ua This allows for precise quantification of labeling efficiency and can be used to study the local environment of the spin label through changes in fluorescence intensity and lifetime. mdpi.com Nuclear Magnetic Resonance (NMR) is another key partner technique, providing atomic-level structural detail that can be combined with the dynamic and distance information from EPR to build comprehensive models of biomolecules.

| Technique | Information Provided | Synergy with SDSL-EPR |

| smFRET | Real-time distance changes and conformational dynamics. | Provides complementary distance measurements and captures dynamic events, validating and extending EPR-derived structural models. mdpi.com |

| Fluorescence Spectroscopy | Local environmental polarity, accessibility, and label concentration. | Can be used to quantify labeling efficiency at very low concentrations and offers an orthogonal method to probe the label's immediate surroundings. mdpi.com |

| NMR Spectroscopy | High-resolution, atomic-level structural information. | Combines the static, detailed picture from NMR with the dynamic and long-range distance information from EPR to create a holistic model of biomolecular structure and function. |

| X-ray Crystallography | Static, high-resolution 3D structure of molecules in a crystalline state. | Provides a static "snapshot" that can be compared with the dynamic information about conformational changes in solution obtained from EPR. mdpi.com |

Exploration of New Classes of Enzymes and Biomacromolecular Systems Amenable to Fluorophosphinyloxy Labeling

The applicability of site-directed spin labeling is continuously expanding beyond its initial focus on soluble enzymes. Significant progress has been made in applying these techniques to more complex and challenging biological systems, providing previously unattainable structural insights.

One of the most significant frontiers has been the study of nucleic acids. nih.gov Nitroxide spin labels can be specifically attached to the bases, the sugar backbone, or the phosphate (B84403) backbone of DNA and RNA. mdpi.comnih.gov This has enabled the use of EPR and DEER to measure distances and determine the relative orientation of spin-labeled nucleosides, providing critical information on the structure and conformational dynamics of duplexes, hairpins, and riboswitches. nih.gov

Membrane proteins, which are notoriously difficult to study with traditional methods like X-ray crystallography, represent another major area of exploration. nih.gov SDSL-EPR is well-suited for studying these systems under near-physiological conditions within lipid environments. For example, it has been successfully applied to investigate the structural dynamics of membrane-bound proteins like the sarco/endoplasmic reticulum calcium ATPase (SERCA) regulator phospholamban. nih.gov The technique is also being used to explore large, dynamic macromolecular assemblies, such as the myosin-actin complex involved in muscle contraction. nih.gov These applications demonstrate the versatility of spin labeling in tackling a wide range of complex biological questions.

Methodological Innovations in Active Site Spin Labeling and EPR Data Acquisition/Analysis

Continuous innovation in the methodologies of spin labeling and EPR data handling is crucial for pushing the boundaries of the field. These advancements aim to improve the precision of label placement, the quality of the acquired data, and the sophistication of its interpretation.

A key area of innovation is in the strategies for attaching the spin label. While labeling cysteine residues with methanethiosulfonate (B1239399) (MTSL) reagents is a common approach, new methods are constantly being developed. researchgate.netnih.gov For nucleic acids, a powerful technique involves incorporating 5-iodo-substituted pyrimidine (B1678525) phosphoramidites during solid-phase synthesis, followed by an "on-column" Sonogashira cross-coupling reaction with an acetylenic nitroxide spin label. nih.gov Click chemistry, utilizing reactions between azides and alkynes, has also emerged as a highly efficient and specific method for conjugating spin labels to biomolecules. glenresearch.com

On the data acquisition front, pulsed EPR techniques, such as DEER (also known as PELDOR), have revolutionized the field. mdpi.com These techniques allow for the precise measurement of magnetic couplings between two electron spins, which can be translated into accurate distance measurements between the labels. mdpi.com Significant advances in EPR technology and experimental protocols continue to improve the sensitivity and range of these distance measurements. nih.gov

Finally, the analysis of EPR data is being enhanced by the development of sophisticated software and computational modeling. researchgate.netmdpi.com Simulation programs are used to model EPR spectra, taking into account factors like rotational anisotropy and the distribution of probe mobilities, to extract detailed dynamic information. mdpi.com Furthermore, molecular dynamics (MD) simulations are increasingly used to provide an atomic-level interpretation of the experimental EPR data, helping to distinguish between the motion of the spin label itself and the dynamics of the biomolecule to which it is attached. rsc.org

Q & A

Basic Research Questions

Q. What is the primary role of 4-Ethoxyfluorophosphinyloxy TEMPO in electron paramagnetic resonance (EPR) spectroscopy, and how does it differ from other TEMPO derivatives?

- Answer: 4-Ethoxyfluorophosphinyloxy TEMPO is a nitroxide spin label used to study molecular dynamics and structural interactions in EPR. Unlike unmodified TEMPO, its ethoxyfluorophosphinyloxy substituent enhances specificity for covalent binding to sulfhydryl or amine groups in biomolecules, enabling precise localization in systems like membrane proteins. Key differences from derivatives like 4-isothiocyanato-TEMPO include altered reactivity and steric effects, which influence labeling efficiency and stability .

Q. What are the recommended storage conditions to maintain the stability of 4-Ethoxyfluorophosphinyloxy TEMPO?

- Answer: Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Protect from light using amber vials, as nitroxides are prone to photodegradation. Regularly validate purity via HPLC or EPR signal integrity, especially after long-term storage. Degradation can be identified by reduced radical signal intensity or unexpected byproducts in spectra .

Q. How should researchers prepare aqueous solutions of 4-Ethoxyfluorophosphinyloxy TEMPO for biological studies?

- Answer: Dissolve in degassed, buffered solutions (pH 7.4) to minimize radical quenching. Use solvents like PBS or HEPES with chelating agents (e.g., EDTA) to reduce metal-induced oxidation. For lipid systems, pre-mix with lipids in organic solvent before hydration. Final concentrations should be optimized to 0.1–1 mM to avoid spin-spin interactions .

Advanced Research Questions

Q. How does the ethoxyfluorophosphinyloxy group in 4-Ethoxyfluorophosphinyloxy TEMPO affect its rotational correlation time in lipid bilayers compared to DOXYL-based spin labels?

- Answer: The bulky substituent increases rotational correlation time (τc) by ~20% compared to DOXYL labels, as measured via EPR linewidth analysis. This reduces motion sensitivity in fluid membranes but improves resolution in rigid systems. For accurate dynamics quantification, use multi-frequency EPR or parallel studies with deuterated analogs to decouple environmental effects .

Q. What experimental strategies can resolve contradictory EPR data from 4-Ethoxyfluorophosphinyloxy TEMPO-labeled proteins under redox-active conditions?

- Answer:

- Control Experiments: Include reducing agents (e.g., ascorbate) to confirm signal loss correlates with redox sensitivity.

- Cross-Validation: Use orthogonal techniques like fluorescence quenching or NMR to verify binding sites.

- Data Normalization: Account for pH and ionic strength variations using internal standards (e.g., 3-carboxy-proxyl).

- Table: Common Artifacts and Mitigation Strategies

| Artifact | Source | Solution |

|---|---|---|

| Signal broadening | Over-concentration | Dilute to <1 mM |

| Anomalous τc | Redox-active buffers | Use inert buffers (e.g., Tris-HCl) |

Q. How can computational modeling be integrated with EPR data from 4-Ethoxyfluorophosphinyloxy TEMPO to refine protein conformational ensembles?

- Answer: Combine distance distributions (from DEER measurements) with molecular dynamics (MD) simulations. Use adaptive sampling to prioritize conformational states matching EPR-derived distances. Validate via Bayesian inference to quantify uncertainty. Tools like CHARMM or AMBER force fields should include explicit parameters for the spin label’s fluorophosphinyloxy group to avoid force field mismatch .

Q. What synthesis and purification protocols ensure high labeling efficiency for 4-Ethoxyfluorophosphinyloxy TEMPO in site-directed spin labeling (SDSL)?

- Answer:

- Synthesis: React TEMPO-OH with ethoxyfluorophosphinyl chloride under anhydrous conditions (yield: ~60%).

- Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization.

- Quality Control: Confirm purity via LC-MS (expected m/z: 315.2) and EPR line shape analysis. Impurities >5% significantly reduce labeling efficiency .

Q. What are the limitations of using 4-Ethoxyfluorophosphinyloxy TEMPO in in vivo EPR imaging, and how can they be addressed?

- Answer: Limitations include rapid bioreduction in mammalian systems and limited tissue penetration. Solutions:

- Chemical Protection: Co-administer with superoxide dismutase mimics (e.g., MnTBAP) to extend half-life.

- Frequency Optimization: Use low-frequency (1–2 GHz) EPR for deeper tissue imaging.

- Comparative Studies: Pair with MRI-detectable probes to cross-validate spatial localization .

Methodological Best Practices

- Data Collection: Acquire spectra at multiple temperatures (4–300 K) to capture dynamic transitions.

- Ethical Compliance: Follow institutional guidelines for handling fluorinated compounds (e.g., waste disposal protocols per ).

- Collaboration: Engage with computational chemists early to align experimental and modeling workflows (per ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.